

Application Notes and Protocols: Immunohistochemical Staining for BIBF 1202 (Nintedanib) Targets

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Compound of Interest		
Compound Name:	BIBF 1202	
Cat. No.:	B1666967	Get Quote

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the molecular targets of **BIBF 1202**, the active metabolite of nintedanib. Nintedanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in modulating key pathways in angiogenesis and fibrosis.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals to accurately assess the expression of these targets in tissue samples.

Molecular Targets of BIBF 1202

BIBF 1202 is a potent, competitive inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets implicated in anti-fibrotic and anti-angiogenic activity are:

- Vascular Endothelial Growth Factor Receptors (VEGFR): VEGFR-1, VEGFR-2, and VEGFR-3[1][4]
- Fibroblast Growth Factor Receptors (FGFR): FGFR-1, FGFR-2, and FGFR-3[1][4]
- Platelet-Derived Growth Factor Receptors (PDGFR): PDGFR-α and PDGFR-β[1][4]

By inhibiting these receptors, **BIBF 1202** effectively blocks downstream signaling cascades that are critical for the proliferation and migration of endothelial cells, pericytes, and fibroblasts, thus interfering with tumor angiogenesis and fibrotic processes.[2][5]



Quantitative Data Presentation

A semi-quantitative H-score (Histoscore) is a common method for evaluating the expression of **BIBF 1202** targets, taking into account both the staining intensity and the percentage of positive cells.[6][7]

Table 1: H-Score Calculation for IHC Staining Analysis

Staining Intensity Score	Description	Percentage of Positive Cells	Calculation Component
0	No staining	% of 0 cells	0 * (% of 0 cells)
1+	Weak staining	% of 1+ cells	1 * (% of 1+ cells)
2+	Moderate staining	% of 2+ cells	2 * (% of 2+ cells)
3+	Strong staining	% of 3+ cells	3 * (% of 3+ cells)
Total H-Score	Sum of Calculation Components (Range: 0-300)		

Table 2: Recommended Reagents and Conditions for IHC Staining of BIBF 1202 Targets

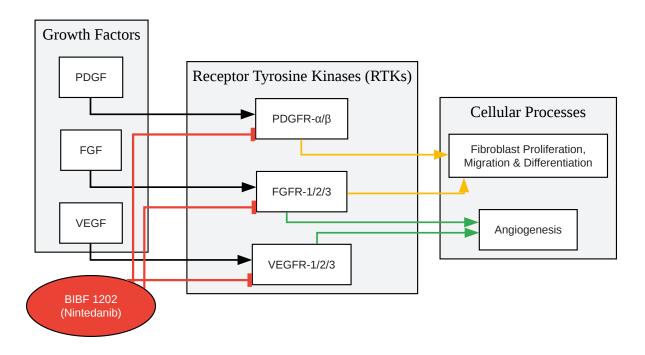


Target	Primary Antibody (Example Dilution)	Antigen Retrieval Buffer (pH)	Incubation Time
VEGFR-1	Rabbit Polyclonal	Citrate (pH 6.0)	Overnight at 4°C
VEGFR-2	Rabbit Monoclonal (1:100)	Citrate (pH 6.0)[8]	Overnight at 4°C[8]
VEGFR-3	Goat Polyclonal (15 μg/mL)	Not specified	Overnight at 4°C[9]
FGFR-1	Rabbit Monoclonal	Citrate (pH 6.0) or High pH Buffer[7]	Overnight at 4°C[7]
FGFR-2	Rabbit Monoclonal	Citrate (pH 6.0)	Overnight at 4°C[10]
FGFR-3	Rabbit Polyclonal	Not specified	Not specified
PDGFR-α	Rabbit Polyclonal (1:200)	High pH (pH 9.0)[11]	30 minutes at RT[11]
PDGFR-β	Rabbit Polyclonal (1:300)	Citrate (pH 6.1)[11]	30 minutes at RT[11]

Note: The above conditions are representative and may require optimization for specific antibodies, tissue types, and detection systems.

Signaling Pathway Inhibition by BIBF 1202





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Caption: BIBF 1202 inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Protocols

This protocol provides a general framework for the immunohistochemical staining of **BIBF 1202** targets on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Deparaffinization and Rehydration

- Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.[10]
- Rehydrate the tissue sections through a graded series of ethanol:
 - 100% ethanol for 2 changes of 3 minutes each.[10]
 - 95% ethanol for 1 change of 3 minutes.[10]
 - 70% ethanol for 1 change of 3 minutes.[10]



• Rinse slides thoroughly in deionized water for 5 minutes.[6]

II. Antigen Retrieval

- Preheat antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0, or a high pH buffer as required for the specific target - see Table 2) to 95-100°C.[10]
- Immerse the slides in the preheated buffer and incubate for 20-30 minutes.[10]
- Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[10]
- Rinse the slides with a wash buffer (e.g., PBS or TBS) for 2 changes of 5 minutes each.

III. Blocking Steps

- To block endogenous peroxidase activity, incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[6][12]
- Rinse with wash buffer for 2 changes of 5 minutes each.
- To prevent non-specific antibody binding, incubate the slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. [8][10]

IV. Primary Antibody Incubation

- Dilute the primary antibody specific for the target of interest (VEGFR, FGFR, or PDGFR) to its optimal concentration in the antibody diluent.
- Apply the diluted primary antibody to the tissue sections.
- Incubate overnight at 4°C in a humidified chamber.[7][8][10]

V. Detection

- Rinse the slides with wash buffer for 3 changes of 5 minutes each.
- Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[10]



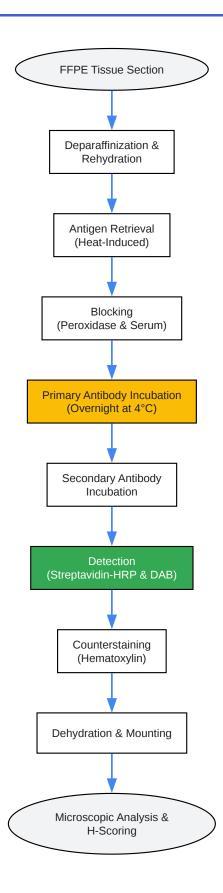
- Rinse with wash buffer for 3 changes of 5 minutes each.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[10]
- Rinse with wash buffer for 3 changes of 5 minutes each.
- Add the chromogen substrate (e.g., DAB) and incubate until the desired staining intensity is achieved. Monitor the reaction under a microscope.[6]
- Stop the reaction by immersing the slides in deionized water.[6]

VI. Counterstaining, Dehydration, and Mounting

- Counterstain the sections with hematoxylin for 30-60 seconds to visualize the cell nuclei.[6]
- "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
- Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 changes).
- Clear the slides in xylene (or a substitute) for 2 changes of 2 minutes each.[6]
- Coverslip the slides using a permanent mounting medium.

Immunohistochemistry Experimental Workflow





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Caption: A standard workflow for immunohistochemical staining.



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